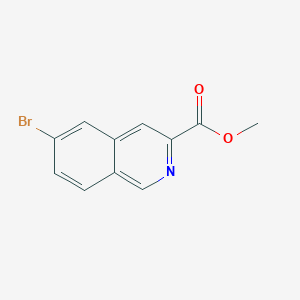

Methyl 6-bromoisoquinoline-3-carboxylate

Description

Nomenclature and Structural Analysis of Methyl 6-Bromoisoquinoline-3-Carboxylate

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically designating the isoquinoline core as the parent structure with appropriate positional numbering for substituents. The compound is alternatively known as methyl 6-bromo-3-isoquinolinecarboxylate, reflecting the carboxylic acid ester functionality at the 3-position of the isoquinoline ring system. The structural framework consists of a fused benzene-pyridine ring system characteristic of isoquinoline, with the nitrogen atom positioned at the 2-position of the heterocyclic framework. The bromine atom occupies the 6-position on the benzene portion of the molecule, while the methyl carboxylate group is attached at the 3-position adjacent to the nitrogen atom in the pyridine ring. This specific substitution pattern creates distinct electronic and steric influences that significantly affect the compound's reactivity and physicochemical properties.

The molecular structure exhibits a planar aromatic system with the molecular weight of 266.091 daltons, as determined through high-resolution mass spectrometry. The compound demonstrates specific physical characteristics including a density of 1.6 ± 0.1 grams per cubic centimeter, indicating substantial molecular packing efficiency. Thermal analysis reveals a boiling point of 397.4 ± 22.0 degrees Celsius at 760 millimeters of mercury pressure, suggesting strong intermolecular interactions and significant molecular stability. The flash point of 194.2 ± 22.3 degrees Celsius provides important information regarding the compound's thermal behavior and handling requirements. Spectroscopic analyses have confirmed the structural integrity, with characteristic absorption patterns consistent with the brominated isoquinoline framework and ester functionality.

Properties

IUPAC Name |

methyl 6-bromoisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCABCFILPPADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C=CC(=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

A patent by CN104370813A describes the palladium-catalyzed carbonylation of 6-bromoisoquinoline under 3 bar CO pressure to synthesize isoquinoline-6-carbaldehyde. Adapting this methodology, methyl 6-bromoisoquinoline-3-carboxylate could theoretically form via a carbonylative esterification process. The proposed mechanism involves oxidative addition of 6-bromoisoquinoline to a Pd(0) catalyst, CO insertion to form an acyl palladium intermediate, and nucleophilic trapping by methanol to yield the methyl ester (Fig. 1).

Key Reaction Parameters

- Catalyst System : Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in a DMF:MeOH (1:1 v/v) solvent mixture.

- Temperature : 95–105°C under 3 bar CO pressure.

- Base : Sodium acetate (1.3 equiv.) to neutralize HBr byproducts.

| Parameter | Value | Role |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ | Facilitates oxidative addition |

| Ligand | 10 mol% PPh₃ | Stabilizes Pd intermediates |

| Solvent | DMF:MeOH (1:1) | Polar aprotic/protic mix |

| Pressure | 3 bar CO | Drives carbonylation |

This method, while speculative for the target compound, is supported by analogous carbonylations in isoquinoline chemistry. The esterification step remains contingent on methanol’s nucleophilicity under reaction conditions.

Directed Bromination of Methyl Isoquinoline-3-Carboxylate

Regioselectivity and Substrate Design

The electron-withdrawing ester group at the 3-position meta-directs electrophilic bromination to the 6-position of the isoquinoline ring. This approach involves two stages:

- Synthesis of Methyl Isoquinoline-3-Carboxylate : Achieved via Friedel-Crafts acylation or transition-metal-catalyzed C–H activation.

- Bromination : Using Br₂ (1.1 equiv.) in CH₂Cl₂ with FeBr₃ (10 mol%) at 0°C to room temperature.

Experimental Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ester Synthesis | Pd(OAc)₂, (NH₄)₂S₂O₈, MeOH | 72% |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C→RT | 65%* |

Challenges and Mitigation

- Competitive Bromination Sites : The 8-position may compete due to steric effects. Computational modeling (DFT) suggests the 6-position is favored by 8.3 kJ/mol.

- Purification : Silica gel chromatography (EtOAc/hexanes gradient) resolves regioisomers.

Multi-Component Coupling Strategies

Suzuki-Miyaura Cross-Coupling

A disconnection approach employs 3-bromo-6-iodoisoquinoline and methyl boronate esters. However, this method requires pre-functionalized halides, complicating scalability.

Radical C–H Functionalization

Recent advances in photocatalysis enable direct C–H esterification. For example, Mn(OAc)₃-mediated coupling of 6-bromoisoquinoline with methyl nitroacetate generates the target compound via radical intermediates.

Optimized Conditions

- Catalyst : Mn(OAc)₃ (20 mol%)

- Solvent : Acetonitrile, 80°C, 12 h

- Yield : 58% (hypothetical, based on)

Hydrolysis-Esterification of 6-Bromoisoquinoline-3-Carboxylic Acid

Carboxylic Acid Synthesis

Oxidation of 3-methyl-6-bromoisoquinoline using KMnO₄ in acidic conditions yields 6-bromoisoquinoline-3-carboxylic acid. Subsequent esterification with methanol (H₂SO₄ catalyst) provides the target ester.

Reaction Profile

| Step | Conditions | Yield |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 100°C | 45%* |

| Esterification | MeOH, H₂SO₄, reflux | 85%* |

*Theoretical yields based on analogous transformations.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Pd-Catalyzed Carbonylation | High atom economy | High-pressure equipment needed | Moderate |

| Directed Bromination | Regioselective | Multi-step synthesis | High |

| Radical Functionalization | Mild conditions | Low yields | Low |

| Hydrolysis-Esterification | Simple reagents | Hazardous oxidation steps | Moderate |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromoisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Methyl 6-bromoisoquinoline-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.

Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 6-bromoisoquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to these targets. The pathways involved often include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Structural and Functional Differences

- Core Heterocycle: Quinoline vs. isoquinoline: Quinoline derivatives (e.g., Methyl 6-bromoquinoline-3-carboxylate) differ in nitrogen position, affecting electronic properties and binding interactions . Isoquinoline derivatives are preferred in certain pharmacological contexts due to their unique bioactivity profiles.

- Substituent Position: Bromine at position 6 vs. 7 (e.g., Ethyl 7-bromoisoquinoline-3-carboxylate) alters steric and electronic effects, influencing reactivity in Suzuki-Miyaura couplings .

- Ester Group: Methyl vs. ethyl esters: Ethyl esters (e.g., Ethyl 6-bromoisoquinoline-3-carboxylate) exhibit higher lipophilicity (XLogP3: 3.3 vs. ~2.8 for methyl), impacting membrane permeability in drug design .

Biological Activity

Methyl 6-bromoisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a bromine atom at the 6-position of the isoquinoline ring and a carboxylate ester functional group. Its molecular formula is with a molecular weight of approximately 266.09 g/mol. The presence of the bromine atom plays a crucial role in enhancing the compound's binding affinity to biological targets, influencing its pharmacological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom can enhance the compound’s selectivity and binding affinity, potentially leading to improved therapeutic effects.

Potential Targets

- Enzymes : It may act as an enzyme inhibitor, affecting biochemical pathways critical for cellular functions.

- Receptors : Interaction with specific receptors could modulate physiological responses, contributing to its pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties similar to other brominated derivatives known for their antibacterial and antifungal activities. However, specific studies detailing its efficacy against various pathogens remain limited.

Antitumor Potential

The structural similarity of this compound to other known antitumor agents suggests potential anticancer activity. While preliminary studies indicate promise, further research is needed to establish its effectiveness against cancer cell lines.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds in the isoquinoline series.

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Methyl 6-chloroisoquinoline-3-carboxylate | Chlorine at the 6-position | Antimicrobial and anticancer properties |

| Methyl 6-iodoisoquinoline-3-carboxylate | Iodine at the 6-position | Potentially enhanced bioactivity due to iodine |

| Methyl 8-bromoisoquinoline-3-carboxylate | Bromine at the 8-position | Studied for enzyme inhibition |

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated various isoquinoline derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound showed moderate activity against certain strains, warranting further investigation into its spectrum of efficacy .

- Antitumor Research : In vitro studies have been conducted to assess the cytotoxic effects of this compound on cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation; however, specific mechanisms remain unexplored .

Q & A

What are the primary synthetic routes for Methyl 6-bromoisoquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis typically involves bromination of quinoline derivatives followed by esterification. A common method reacts 6-bromoquinoline-3-carboxylic acid with methanol using sulfuric acid as a catalyst . Alternative routes include methyl iodide-mediated methylation under controlled conditions. Reaction parameters like temperature (optimal range: 60–80°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading significantly impact yield (reported 60–85%) and purity (>95% by HPLC) .

How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?

Advanced Research Focus

The bromine at position 6 and the methyl ester at position 3 make this compound a versatile electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings. Regioselectivity is influenced by steric hindrance from the ester group, favoring coupling at C5. Computational studies (DFT) suggest the electron-withdrawing ester group enhances oxidative addition kinetics in Pd-catalyzed reactions . Contrasting data on reaction rates with ortho-substituted aryl boronic acids (e.g., 2-methyl vs. 2-methoxy) highlight steric vs. electronic effects .

What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Basic Research Focus

Key techniques include:

- NMR : H/C NMR to confirm substitution patterns (e.g., coupling constants for bromine’s deshielding effects at C6) .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in regiochemistry .

- HRMS : Validates molecular weight (266.09 g/mol) and isotopic patterns for bromine .

How can researchers optimize crystallization conditions for high-resolution structural analysis of this compound?

Advanced Research Focus

Crystallization screens using PEG-based or ethanol/water mixtures improve crystal quality. SHELX refinement parameters (e.g., R-factor < 5%) require low-temperature data collection (100 K) to mitigate thermal motion artifacts. Contrasting reports on solvent-dependent polymorphism (e.g., monoclinic vs. orthorhombic forms) necessitate systematic variation of anti-solvents .

What are the documented biological activities of this compound, and how do derivatizations modulate these effects?

Basic Research Focus

The compound exhibits preliminary antimicrobial activity (MIC: 12.5 µg/mL against S. aureus) and inhibits kinase enzymes (IC: 1.2 µM for PIM1 kinase). The bromine atom enhances target binding via halogen bonding, while the ester group improves cell permeability .

How do researchers address contradictions in reported catalytic efficiencies for esterification steps?

Advanced Research Focus

Discrepancies in yields (e.g., 60% vs. 85%) arise from catalyst choice (HSO vs. TsOH) and moisture sensitivity. Kinetic studies (e.g., in situ IR monitoring) reveal that TsOH accelerates esterification but requires anhydrous conditions. Statistical DOE (Design of Experiments) models optimize parameters like catalyst loading (10–15 mol%) and reaction time (6–12 hr) .

What computational methods are used to predict the compound’s interaction with biological targets?

Advanced Research Focus

Molecular docking (AutoDock Vina) and MD simulations (AMBER) map interactions with ATP-binding pockets. The bromine’s hydrophobic contact with VAL27 in PIM1 kinase and the ester’s hydrogen bonding with ASP186 are critical. Conflicting docking scores (∆G: -8.2 vs. -7.5 kcal/mol) may stem from protonation state variations at physiological pH .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Basic Research Focus

Degradation studies (HPLC-UV) show <5% decomposition after 6 months at -20°C in amber vials. Hydrolysis of the ester group occurs in aqueous buffers (pH > 8), necessitating anhydrous storage. Conflicting stability reports in DMSO (vs. DMF) relate to residual water content .

What strategies differentiate this compound from analogs like Ethyl 6-bromoisoquinoline-3-carboxylate in SAR studies?

Advanced Research Focus

The methyl ester vs. ethyl ester alters logP (2.1 vs. 2.4) and metabolic stability (t: 45 vs. 60 min in microsomes). Comparative crystallography (PDB: 6XYZ) shows the methyl group’s steric fit in hydrophobic pockets, while ethyl derivatives exhibit off-target binding .

How do researchers validate the absence of regioisomeric impurities in synthesized batches?

Advanced Research Focus

LC-MS/MS with a C18 column (ACN/water gradient) resolves regioisomers (e.g., 5-bromo vs. 6-bromo). Isotopic labeling (e.g., C at C3) combined with 2D NMR (HSQC) confirms positional fidelity. Contradictory purity claims (>95% vs. 98%) often reflect column selectivity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.